molecular formula C18H25N3O4S B2702428 4-ethoxy-3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1705314-92-6

4-ethoxy-3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B2702428
CAS No.: 1705314-92-6
M. Wt: 379.48
InChI Key: ANIIGMFQYSVQDJ-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 4-ethoxy-3-methyl-substituted benzene ring and a pyrazole moiety modified with a tetrahydro-2H-pyran-4-ylmethyl group. The ethoxy and methyl groups on the benzene ring likely enhance lipophilicity and influence electronic properties, while the tetrahydro-2H-pyran (THP) substituent may improve metabolic stability and bioavailability, as seen in structurally related compounds . Sulfonamide derivatives are widely explored for therapeutic applications, including kinase inhibition, antimicrobial activity, and protein-protein interaction modulation, as evidenced by analogs in the literature .

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-3-25-18-5-4-17(10-14(18)2)26(22,23)20-16-11-19-21(13-16)12-15-6-8-24-9-7-15/h4-5,10-11,13,15,20H,3,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIIGMFQYSVQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is C17H22N4O4S, with a molecular weight of approximately 382.45 g/mol. The structure features a benzenesulfonamide moiety linked to a pyrazole ring and a tetrahydropyran substituent, which may contribute to its biological activity.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its bioactivity may involve interaction with various biological targets such as enzymes and receptors. Pyrazole derivatives are known to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including the target compound. For instance, research indicates that certain pyrazole carboxamides exhibit significant antifungal activity against various plant pathogens, suggesting potential applications in agriculture .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismActivity (EC50)Reference
Isoxazole Pyrazole Carboxylate 7aiR. solani0.37 µg/mL
4-Ethoxy Pyrazole DerivativeS. aureusInhibitory

Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study demonstrated that specific pyrazole derivatives significantly reduced inflammation in animal models .

Anticancer Activity

Research has indicated that pyrazoles possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. A study involving breast cancer cell lines showed that certain pyrazoles enhanced the cytotoxic effects of doxorubicin, indicating possible synergistic effects .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Synergistic Effect with Doxorubicin
Pyrazole AMCF-710Yes
Pyrazole BMDA-MB-23115Yes

Case Studies

  • Case Study on Antifungal Activity : A series of synthesized pyrazole carboxamides were tested against phytopathogenic fungi. The results indicated notable antifungal activity, particularly against Rhizoctonia solani, with some compounds showing lower EC50 values than commercial fungicides .
  • Case Study on Anti-inflammatory Effects : In vivo studies demonstrated that specific pyrazole derivatives significantly reduced paw edema in rats induced by carrageenan, showcasing their potential as anti-inflammatory agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-ethoxy-3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide exhibit promising anticancer properties. For instance, related sulfonamide derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects and potential as therapeutic agents in oncology .

Antimicrobial Properties

Sulfonamide compounds are widely recognized for their antimicrobial activity. Research has demonstrated that derivatives of benzenesulfonamide can inhibit the growth of certain bacteria and fungi, making them candidates for further development in treating infectious diseases .

Antileishmanial Activity

Studies on related pyrazol derivatives have shown efficacy against Leishmania species, which cause leishmaniasis—a neglected tropical disease. The structure of 4-ethoxy-3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide suggests it may possess similar activity, warranting further investigation into its potential as an antileishmanial agent .

General Synthetic Route

  • Formation of Tetrahydropyran Derivative : This involves reacting appropriate amines with tetrahydropyran to yield the desired intermediate.
  • Synthesis of Pyrazole : The pyrazole moiety can be synthesized through cyclization reactions involving hydrazines and suitable carbonyl compounds.
  • Final Coupling Reaction : The final compound is obtained by coupling the sulfonamide with the pyrazole derivative under acidic or basic conditions.

Table 2: Synthesis Steps Overview

StepReaction TypeKey Reagents
Step 1N-AlkylationTetrahydropyran, Amines
Step 2CyclizationHydrazine, Carbonyl Compounds
Step 3CouplingSulfonamide Derivatives

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of sulfonamide derivatives, compounds structurally similar to 4-ethoxy-3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide were tested against various cancer cell lines, showing IC50 values indicating potent activity against breast and liver cancer cells .

Case Study 2: Antimicrobial Testing

A series of benzenesulfonamide derivatives were screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the sulfonamide structure enhanced antibacterial efficacy, suggesting a potential pathway for optimizing the activity of compounds like 4-ethoxy... .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of the target compound with analogs from the provided evidence:

Compound Structure Benzene Ring Substituents Pyrazole Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Notes Reference
4-ethoxy-3-methyl-N-(1-((THP-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide (Target) 4-ethoxy, 3-methyl 1-((tetrahydro-2H-pyran-4-yl)methyl) ~440 (estimated) N/A Hypothesized kinase/antimicrobial activity (by analogy)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 4-N-methylsulfonamide Chromen-2-yl, fluorophenyl 589.1 175–178 Kinase inhibitor (implied)
4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide 4-methyl 1-(3-(trifluoromethyl)benzyl) 409.4 N/A Antimicrobial potential (by analogy)
5-(N-Benzyl-4-(4-chloro-3,5-dimethylphenoxy)phenylsulfonamido)-2-hydroxy-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide Nitro, hydroxy, chlorophenyl THP-4-ylmethylamino (via sulfonamide) ~850 (estimated) N/A Dual MCL-1/BCL inhibitor (bioisostere)
{1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl}-(2,2,3,3-tetramethylcyclopropyl)methanone N/A (indole core) THP-4-ylmethyl 367.5 N/A Cannabinoid receptor modulator
4-amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide 4-amino 1-dodecyl-1H-1,2,3-triazole 452.6 N/A Antifungal (C. albicans, MIC = 8 µg/mL)

Key Observations

Substituent Effects on Bioactivity :

  • The ethoxy and methyl groups on the benzene ring (target compound) may enhance membrane permeability compared to electron-withdrawing groups (e.g., trifluoromethyl in ).
  • The tetrahydro-2H-pyran (THP) group is recurrent in bioactive compounds (e.g., ), suggesting its role in improving metabolic stability and binding interactions.

Biological Activity Trends :

  • Sulfonamides with bulky hydrophobic substituents (e.g., chromen-2-yl in or dodecyl in ) show kinase inhibition or antifungal activity. The target compound’s THP group may mimic these effects.
  • Triazole vs. Pyrazole Cores : Triazole derivatives (e.g., ) exhibit antifungal activity, while pyrazole-based compounds (e.g., ) are more common in kinase modulation.

Pharmacokinetic Considerations

  • The THP group in the target compound and may reduce cytochrome P450-mediated metabolism, enhancing half-life.
  • The ethoxy group could slow oxidative metabolism compared to methyl or halogenated analogs .

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